molecular formula C16H12N2 B1228381 6-Phenyl-2,2'-bipyridine CAS No. 61633-06-5

6-Phenyl-2,2'-bipyridine

Cat. No.: B1228381
CAS No.: 61633-06-5
M. Wt: 232.28 g/mol
InChI Key: POIHGNUQPJHDTP-UHFFFAOYSA-N
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Description

6-Phenyl-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. It is characterized by the presence of a phenyl group attached to the 6th position of the bipyridine structure. This compound is known for its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry.

Scientific Research Applications

6-Phenyl-2,2’-bipyridine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 6-Phenyl-2,2’-bipyridine are platinum (II) and DNA . The compound forms complexes with platinum (II), which are capable of displaying intriguing solvato- and iono-chromic phenomena . Additionally, the compound has been shown to intercalate with DNA, affecting its structure and function .

Mode of Action

6-Phenyl-2,2’-bipyridine interacts with its targets through non-covalent interactions. In the case of platinum (II), the compound forms mono- and di-nuclear organoplatinum (II) monomers with cyclometalated 6-phenyl-2,2’-bipyridine ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .

When interacting with DNA, the compound exhibits multiple binding modes of mono/bisintercalation and groove binding . This interaction with DNA is based on viscosity measurements .

Biochemical Pathways

The compound’s ability to form complexes with platinum (ii) and to intercalate with dna suggests that it may influence a variety of cellular processes, including dna replication and transcription .

Pharmacokinetics

Given its ability to form complexes with platinum (ii) and to intercalate with dna, it is likely that these properties will significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 6-Phenyl-2,2’-bipyridine’s action are largely dependent on its interaction with its targets. The formation of complexes with platinum (II) can lead to intriguing solvato- and iono-chromic phenomena . On the other hand, its interaction with DNA can affect the structure and function of the DNA, potentially leading to changes in gene expression .

Action Environment

The action of 6-Phenyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the formation of complexes with platinum (II) can be affected by the polarity of the solvent . Similarly, the compound’s interaction with DNA can be influenced by the presence of other molecules in the cellular environment .

Safety and Hazards

6-Phenyl-2,2’-bipyridine may form combustible dust concentrations in air . It is toxic if swallowed and harmful in contact with skin . It is recommended to handle it with personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The future directions of 6-Phenyl-2,2’-bipyridine research could involve further exploration of its intriguing solvato- and iono-chromic phenomena , as well as its potential in various chemical reactions .

Biochemical Analysis

Biochemical Properties

6-Phenyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with platinum, which exhibit solvato- and iono-chromic phenomena . These interactions are crucial for the compound’s function in catalysis and as a potential therapeutic agent.

Cellular Effects

The effects of 6-Phenyl-2,2’-bipyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that platinum complexes containing 6-Phenyl-2,2’-bipyridine accumulate in cytoplasmic structures of cancer cells and induce apoptosis . This compound’s ability to target specific cellular components makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 6-Phenyl-2,2’-bipyridine exerts its effects through binding interactions with biomolecules. It forms coordination complexes with metals, which can inhibit or activate enzymes. For example, the compound’s interaction with nickel involves base-assisted C-H activation, leading to the formation of organonickel complexes . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Phenyl-2,2’-bipyridine over time are critical factors in its biochemical applications. In laboratory settings, the compound’s effects can change due to its interaction with various environmental factors. For instance, its stability in nonpolar media at elevated temperatures has been demonstrated . Long-term studies have shown that the compound maintains its activity and function over extended periods, making it suitable for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 6-Phenyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inducing apoptosis in cancer cells . At high doses, it may cause toxic or adverse effects. Studies have shown that the compound’s cytotoxicity is dose-dependent, with higher doses leading to increased cell death and potential side effects.

Metabolic Pathways

6-Phenyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in DNA intercalation and groove binding has been well-documented . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity. The compound’s ability to modulate metabolic pathways makes it a valuable tool in biochemical research.

Transport and Distribution

The transport and distribution of 6-Phenyl-2,2’-bipyridine within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s therapeutic effects, as they determine its bioavailability and efficacy.

Subcellular Localization

6-Phenyl-2,2’-bipyridine’s subcellular localization is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its accumulation in cytoplasmic structures, such as sites where active survivin is located, enhances its therapeutic potential. Understanding the compound’s subcellular localization is vital for optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2,2’-bipyridine typically involves the cyclometallation of bipyridine derivatives. One common method is the direct base-assisted C-H cyclonickelation of 6-Phenyl-2,2’-bipyridine. This reaction involves the use of nickel salts and bases such as acetate and carbonate in nonpolar media at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of 6-Phenyl-2,2’-bipyridine may involve large-scale cyclometallation reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include metal complexes with varying coordination environments and oxidation states. These complexes exhibit unique properties and reactivities, making them valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 6-Phenyl-2,2’-bipyridine

6-Phenyl-2,2’-bipyridine is unique due to the presence of the phenyl group at the 6th position, which enhances its ability to form stable metal complexes with unique properties.

Properties

IUPAC Name

2-phenyl-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHGNUQPJHDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404883
Record name Bipyridine, polymer-bound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61633-06-5
Record name Bipyridine, polymer-bound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenyllithium.cyclohexane/diethyl ether (40.9 ml, 38.4 mmol) was dropwise added to a mixture of 2,2′-bipyridine (5.0 g, 32.0 mmol) and diethyl ether (50 ml) at 5° C. while 15 minutes. This reaction mixture was stirred at room temperature for 2 hours, then the mixture was poured into water, an organic layer was separated from the mixture, furthermore an aqueous layer was extracted with dichloromethane. The organic layer was combined, and the solvent was distilled off, and the residue was diluted with acetone (50 ml), then saturated potassium permanganate acetone solution (120 ml) was added thereto, the mixture was stirred at room temperature for 1 hour. The obtained reaction mixture was filtered by Celite, the solvent of the filtrate was distilled off, and the residue was purified by silica gel column chromatography and recrystallization, thereby obtaining 4.2 g of 6-phenyl-2,2′-bipyridine as white crystal. Yield: 55.4%.
Quantity
0 (± 1) mol
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cyclohexane diethyl ether
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40.9 mL
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reactant
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5 g
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reactant
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50 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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